![molecular formula C12H16ClN3O2 B2741087 Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2044796-17-8](/img/structure/B2741087.png)
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2044796-17-8 . It has a molecular weight of 269.73 . It is in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a powder . It has a molecular weight of 269.73 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a compound that has been studied for its application in chemical synthesis, particularly in the development of ligands and potential therapeutic agents. One research avenue involves the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds have shown potential in vitro and in vivo activities, including anti-inflammatory and antinociceptive effects, suggesting their utility in pain management. The optimization of these molecules has focused on modifying various positions on the pyrimidine ring to enhance potency and selectivity (Altenbach et al., 2008).
Catalysis and Reaction Mechanisms
Another area of interest is the use of tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate in catalytic processes and reaction mechanism studies. For instance, silylmethyl-substituted aziridines and azetidines have been used as masked dipoles in cycloaddition reactions to generate various cyclic compounds. These reactions highlight the versatility of azetidine-based compounds in synthesizing complex molecular structures (Yadav & Sriramurthy, 2005).
Drug Discovery and Radiopharmaceutical Applications
In drug discovery, tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate derivatives have been explored for their therapeutic potential. The synthesis of specific analogues, such as those aimed at targeting nicotinic receptors, demonstrates the compound's relevance in developing novel ligands for imaging studies and potential therapeutic applications. The innovative synthetic routes and modifications to the azetidine ring system enable the exploration of chemical space complementary to traditional piperidine-based systems (Karimi & Långström, 2002).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWWQINDFCTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate |
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